

Application Notes and Protocols for UK-5099 in Metabolic Studies

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Compound of Interest

Compound Name: UK-5099

Cat. No.: B1683380

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These application notes provide a comprehensive guide for the use of **UK-5099**, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), in metabolic research. This document outlines the mechanism of action, provides detailed protocols for in vitro and in vivo studies, and summarizes typical treatment durations and concentrations.

Introduction to UK-5099

UK-5099 is a small molecule inhibitor that specifically blocks the transport of pyruvate from the cytoplasm into the mitochondrial matrix.^[1] The MPC is a protein complex located on the inner mitochondrial membrane, composed of MPC1 and MPC2 subunits, which is essential for pyruvate to enter the tricarboxylic acid (TCA) cycle for oxidative phosphorylation (OXPHOS).^[1] By inhibiting the MPC, **UK-5099** effectively forces a metabolic shift from mitochondrial respiration towards glycolysis, a phenomenon often observed in cancer cells and known as the Warburg effect.^{[1][2][3]} This makes **UK-5099** an invaluable tool for studying metabolic reprogramming in various physiological and pathological contexts, including cancer, neuroscience, and metabolic diseases.^{[3][4][5]}

Mechanism of Action

UK-5099 covalently binds to a thiol group on the MPC, leading to its inhibition.^[1] This blockade of pyruvate entry into the mitochondria results in several key metabolic changes:

- **Decreased Oxidative Phosphorylation:** With reduced pyruvate availability in the mitochondria, the TCA cycle and subsequent electron transport chain activity are diminished, leading to a decrease in the oxygen consumption rate (OCR).^{[1][6]}
- **Increased Glycolysis:** To compensate for the reduced ATP production from OXPHOS, cells upregulate glycolysis, leading to increased glucose consumption and lactate production. This results in a higher extracellular acidification rate (ECAR).^{[1][7]}
- **Altered Substrate Utilization:** Cells may increase their reliance on alternative fuel sources, such as glutamine and fatty acids, to fuel the TCA cycle and maintain cellular energy homeostasis.^{[4][8]}

Data Presentation: UK-5099 Treatment Parameters

The optimal concentration and duration of **UK-5099** treatment can vary depending on the cell type, experimental model, and the specific metabolic pathway being investigated. The following table summarizes typical parameters reported in the literature.

Application	Cell/Model System	Concentration	Treatment Duration	Key Findings	Reference
In Vitro Metabolic Shift	LnCap prostate cancer cells	10 μ M	72 hours	Increased glycolysis, decreased OXPHOS, enhanced stem-like properties.	[1] [9]
In Vitro Metabolic Shift	SiHa and 4T1 cancer cells	10 μ M	24 hours	Increased glucose consumption, lactate release, and ECAR.	[7]
Acute Metabolic Inhibition	Neurons	Not specified	90 minutes	Increased glycolytic rate to compensate for reduced mitochondrial pyruvate uptake.	[4]
Chronic Metabolic Reprogramming	A549 lung adenocarcinoma cells	5 μ M	24 hours	Reduced incorporation of glucose-derived carbon into TCA cycle intermediates.	[10]

Macrophage Activation	Bone marrow-derived macrophages	2-5 μ M (for MPC inhibition); higher concentrations for anti-inflammatory effects	Not specified	Maximal MPC inhibition at 2-5 μ M; higher doses have off-target effects.	[11]
In Vivo Tumor Metabolism	4T1 tumor-bearing mice	3 mg/kg (daily)	4 days	Moderate acidification of the tumor extracellular medium.	[7]
In Vivo Glucose Tolerance	C57BL/6 mice	32 μ mol/kg (single dose)	30 minutes prior to glucose challenge	Impaired glucose tolerance.	[9]
In Vivo Tumor Imaging	Nude mice with PCa xenografts	6 mg/kg (single dose)	1.5 hours prior to imaging	Enhanced ¹⁸ F-FDG uptake in tumors.	[12]

Experimental Protocols

Protocol 1: In Vitro Analysis of Metabolic Shift using a Seahorse XF Analyzer

This protocol details the use of a Seahorse XF Analyzer to measure the real-time effects of **UK-5099** on cellular OCR and ECAR.

Materials:

- Cell culture medium and supplements
- UK-5099** stock solution (e.g., 10 mM in DMSO)

- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine as required)
- Seahorse XF Analyzer

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
- Pre-treatment (Optional): For chronic exposure studies, treat cells with the desired concentration of **UK-5099** for the specified duration (e.g., 24 hours) prior to the assay.^{[7][12]}
- Assay Preparation:
 - Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
 - On the day of the assay, wash the cells with pre-warmed Seahorse XF Assay Medium.
 - Add the final volume of assay medium to each well.
 - Incubate the plate at 37°C in a non-CO2 incubator for at least 30 minutes to allow for temperature and pH equilibration.
- Seahorse XF Analyzer Operation:
 - Load the hydrated sensor cartridge with the compounds to be injected (e.g., **UK-5099**, oligomycin, FCCP, rotenone/antimycin A). For acute studies, **UK-5099** will be in the first injection port.
 - Place the cell plate in the Seahorse XF Analyzer.

- Run the instrument protocol to measure baseline OCR and ECAR, followed by sequential injections of the compounds.
- Data Analysis: Analyze the resulting data to determine the effect of **UK-5099** on basal respiration, ATP-linked respiration, maximal respiration, and glycolysis.

Protocol 2: Metabolic Flux Analysis using Stable Isotope Tracing

This protocol outlines a general workflow for using stable isotope-labeled substrates (e.g., ^{13}C -glucose) to trace metabolic pathways following **UK-5099** treatment.

Materials:

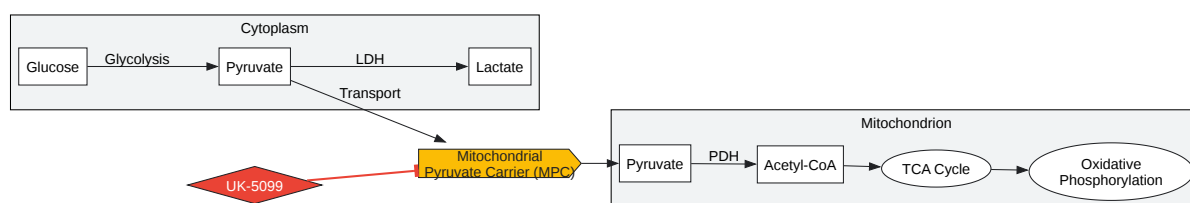
- Cell culture medium
- Stable isotope-labeled substrate (e.g., $[\text{U-}^{13}\text{C}_6]\text{glucose}$)
- **UK-5099**
- Methanol, water, and chloroform (for metabolite extraction)
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Cell Treatment: Culture cells in the presence or absence of **UK-5099** for the desired duration.[\[10\]](#)
- Isotope Labeling: Replace the culture medium with a medium containing the stable isotope-labeled substrate and continue the culture for a specified period to allow for isotopic labeling of intracellular metabolites.
- Metabolite Extraction:
 - Quickly wash the cells with ice-cold saline.

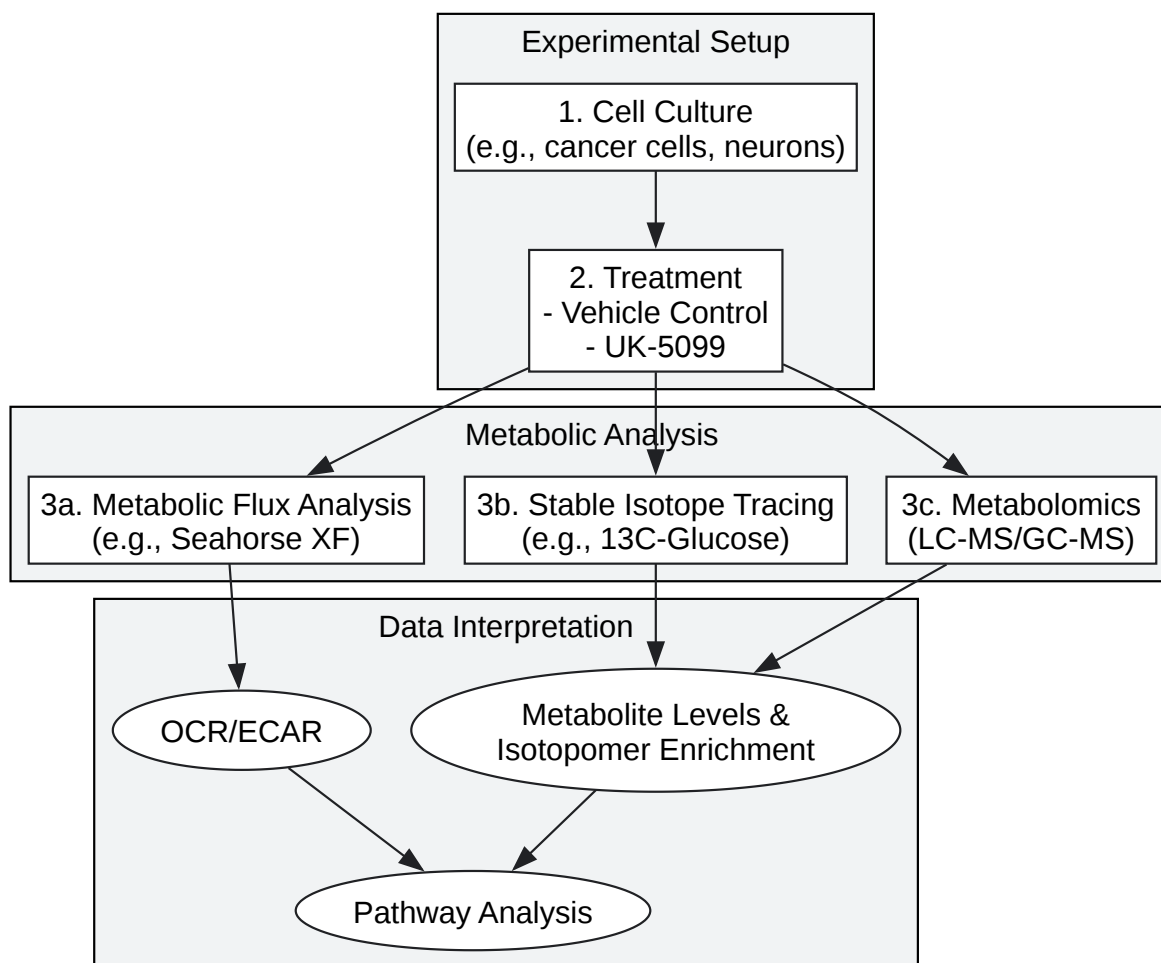
- Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
- LC-MS Analysis: Analyze the metabolite extracts using LC-MS to determine the abundance and isotopic enrichment of key metabolites in central carbon metabolism (e.g., TCA cycle intermediates, amino acids).
- Data Analysis: Analyze the mass isotopomer distributions to determine the relative contribution of the labeled substrate to different metabolic pathways and how this is altered by **UK-5099** treatment.[10]

Mandatory Visualizations



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Diagram 1: Mechanism of action of **UK-5099**.



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Diagram 2: Experimental workflow for metabolic studies using **UK-5099**.

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